N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(methylsulfanyl)benzamide
Description
The compound N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(methylsulfanyl)benzamide (hereafter referred to as the target compound) belongs to the benzothiazole class, a scaffold renowned for its versatile biological activities, particularly in central nervous system (CNS)-targeted drug discovery . Its structure features a benzothiazole core with a 6-methanesulfonyl group, a 2-ethoxyethyl substituent, and a 2-(methylsulfanyl)benzamide moiety. These functional groups likely influence its physicochemical properties, such as solubility and lipophilicity, and its interactions with biological targets.
Benzothiazole derivatives are notable for their fused aromatic-thiazole system, which facilitates π-π stacking and hydrogen bonding, critical for receptor binding . The target compound’s methanesulfonyl and methylsulfanyl groups may enhance electrophilicity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S3/c1-4-26-12-11-22-16-10-9-14(29(3,24)25)13-18(16)28-20(22)21-19(23)15-7-5-6-8-17(15)27-2/h5-10,13H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHADFBKCCPREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(methylsulfanyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiazole ring, the introduction of the ethoxyethyl group, and the addition of the methanesulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
- ’s derivatives showed promise in Alzheimer’s models, implying the target compound’s structural modifications (e.g., ethoxyethyl vs. piperazine) could optimize CNS penetration or reduce off-target effects .
- ’s imidazo-benzothiazoles demonstrated analgesic and anti-inflammatory activities, suggesting the target compound’s benzamide group might confer similar properties if tested .
Biological Activity
N-[(2E)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(methylsulfanyl)benzamide is a complex organic compound with notable biological activities. This compound is characterized by its benzothiazole core, which has been associated with various pharmacological effects, including antimicrobial and anticancer properties. The following sections provide an in-depth analysis of its biological activity, synthesis, and potential applications based on recent research findings.
Structural Overview
The compound features:
- Benzothiazole Core : Known for diverse biological activities.
- Functional Groups : Methanesulfonyl and ethoxyethyl groups enhance reactivity.
- Complexity : The structural arrangement facilitates interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their activity.
- Receptor Modulation : It can alter receptor functions through competitive or non-competitive interactions.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For example:
- In Vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains, with minimal inhibitory concentrations (MIC) ranging from 50 µg/mL to lower depending on the specific derivative tested .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Testing : Compounds derived from benzothiazole structures have demonstrated selective cytotoxicity against tumorigenic cell lines. For instance, in studies involving A431 (skin cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines, significant inhibition of cell proliferation was observed .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| B7 | A431 | 1.5 |
| B7 | A549 | 2.0 |
| B7 | MDA-MB-231 | 1.8 |
Case Studies
- Antitumor Efficacy :
- Mechanistic Insights :
Synthesis and Production
The synthesis of this compound typically involves several steps:
-
Formation of Benzothiazole Core :
- Cyclization reactions using 2-aminothiophenol and suitable aldehydes or ketones under acidic conditions.
-
Introduction of Functional Groups :
- Sulfonation using methanesulfonyl chloride and nucleophilic substitution for ethoxyethyl group attachment.
- Optimization for Yield :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
